molecular formula C15H18N4O2 B1403988 tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1395493-04-5

tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B1403988
CAS No.: 1395493-04-5
M. Wt: 286.33 g/mol
InChI Key: ZNNXMJXYNONWET-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The tert-butyl group is a common substituent in organic chemistry, known for its steric bulk. The pyridin-2-yl group is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring and a tert-butyl group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, reduction, and oxidation . The reactivity of this specific compound would be influenced by the tert-butyl and pyridin-2-yl groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, melting point, boiling point, and stability can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Huard et al. (2012) reported the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting the synthesis of N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate (Huard et al., 2012).
    • Martins et al. (2012) conducted a study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating various synthetic methods and reaction media (Martins et al., 2012).
  • Application in Metal Ion Extraction :

    • Pearce et al. (2017) synthesized pyrazole-based pyridine ligands, including 2-[3-(tert-butyl)-1H-pyrazol-5-yl]-pyridine, and studied their use as extractants for nickel(II) and copper(II) (Pearce et al., 2017).
  • Development of Novel Compounds :

    • Kong et al. (2016) discussed the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds (Kong et al., 2016).
  • Innovative Synthesis Methods :

    • Ivanov (2020) explored the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).
  • Medical and Biological Research :

    • Zhang et al. (2018) discussed tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
  • Electroluminescent Properties :

    • Su et al. (2016) designed novel near-infrared emitting binuclear platinum (II) complexes using pyrazole-bridged ancillary ligands for electroluminescent properties in PLEDs (Su et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound, also known as “2-Pyridin-2-yl-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester”, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by binding to its active site . This binding inhibits the enzyme’s function, leading to a disruption in the biosynthesis of ergosterol . The inhibition of ergosterol synthesis results in changes in the fungal cell membrane’s structure and function, leading to cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to increased membrane fluidity and permeability, ultimately resulting in fungal cell death .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were analyzed in silico . The ADMET analysis suggests that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp .

Action Environment

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific hazards would depend on the properties of the compound, including its reactivity and toxicity .

Future Directions

The study and application of pyrazole derivatives is a vibrant field, particularly in medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in drug development .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Sterol 14-alpha demethylase (CYP51), an enzyme involved in ergosterol biosynthesis in fungal cells . This interaction disrupts the formation of ergosterol, a crucial component of fungal cell membranes, leading to antifungal effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting ergosterol biosynthesis, which is essential for maintaining cell membrane integrity in fungi . This inhibition leads to cell membrane disruption and ultimately cell death. Additionally, it affects cell signaling pathways and gene expression related to ergosterol biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of Sterol 14-alpha demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The inhibition of this enzyme disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of ergosterol biosynthesis and persistent antifungal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to ergosterol biosynthesis. It interacts with enzymes such as Sterol 14-alpha demethylase (CYP51), leading to the inhibition of ergosterol production . This interaction affects metabolic flux and metabolite levels, resulting in the accumulation of toxic sterol intermediates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its antifungal activity, as it needs to reach the site of ergosterol biosynthesis to exert its effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where Sterol 14-alpha demethylase (CYP51) is located . This localization is essential for its activity, as it allows the compound to directly interact with the enzyme and inhibit ergosterol biosynthesis. Additionally, post-translational modifications and targeting signals may direct the compound to specific compartments or organelles.

Properties

IUPAC Name

tert-butyl 2-pyridin-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)18-8-11-9-19(17-12(11)10-18)13-6-4-5-7-16-13/h4-7,9H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNXMJXYNONWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856744
Record name tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-04-5
Record name tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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